
Laricitrin(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laricitrin(1-) is the conjugate base of laricitrin arising from deprotonation of the 3-OH group; major species at pH 7.3. It is a conjugate base of a laricitrin.
Scientific Research Applications
1. Anticancer Potential in Lung Cancer
Laricitrin has shown promise in ameliorating the suppressive effects of lung cancer on dendritic cells (DCs). A study by Chang et al. (2016) found that laricitrin stimulates the differentiation and maturation of DCs in cancer cells, reversing lung cancer-induced DC paralysis by inhibiting STAT3 phosphorylation. Additionally, laricitrin was found to potentiate the anticancer activity of cisplatin in mouse models, suggesting its potential as an effective immunoadjuvant in cancer therapy (Wei-An Chang et al., 2016).
2. Hepatoprotective Effects
Myricitrin, a derivative of laricitrin, exhibits significant hepatoprotective activity. Research by Domitrović et al. (2015) demonstrated that myricitrin ameliorates carbon tetrachloride-induced liver damage in mice, reducing oxidative stress and suppressing inflammation and fibrosis in the liver. This suggests its potential therapeutic use in treating liver diseases (R. Domitrović et al., 2015).
3. Apoptotic Induction in Liver Cancer
Lariciresinol induces apoptosis in HepG2 liver cancer cells through a mitochondrial-mediated apoptosis pathway. Ma et al. (2018) found that lariciresinol suppresses cell viability, triggers mitochondrial dysfunction, and activates caspase-dependent apoptosis. This suggests its potential as a therapeutic agent in liver cancer treatment (Zhanjun Ma et al., 2018).
4. Antidiabetic and Reproductive System Benefits
Myricitrin and solid lipid nanoparticle-containing myricitrin have shown beneficial effects on the reproductive system disorders induced by diabetes in male mice. A study by Oroojan et al. (2019) demonstrated that these compounds improve testis weight, volume, and antioxidant capacity, and recover hormone levels and sperm count in diabetic mice (A. A. Oroojan et al., 2019).
5. Antioxidant and Antidiabetic Effects
Myricitrin SLN (Solid Lipid Nanoparticle) exhibits antioxidant and antidiabetic effects in a mouse model of type 2 diabetes. Research by Ahangarpour et al. (2018) shows that myricitrin SLN improves oxidative stress markers and reduces hyperglycemia and insulin resistance (A. Ahangarpour et al., 2018).
6. Ecological and Chemosystematic Significance
Laricitrin derivatives have been isolated from the aerial parts of Medicago littoralis Rhode, indicating their ecological and chemosystematic significance. This study by Alessandra et al. (2010) provides insights into the natural sources and potential applications of laricitrin in various fields (Bertoli Alessandra et al., 2010).
7. Anti-inflammatory and Antioxidant Properties
Myricitrin, a derivative of laricitrin, has shown significant anti-inflammatory and antioxidant properties. Qi et al. (2017) found that myricitrin alleviates acute lung injury and suppresses NO, TNF-α, IL-6 production, indicating its potential in treating inflammatory conditions (S. Qi et al., 2017).
properties
Product Name |
Laricitrin(1-) |
|---|---|
Molecular Formula |
C16H11O8- |
Molecular Weight |
331.25 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenolate |
InChI |
InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3/p-1 |
InChI Key |
CFYMYCCYMJIYAB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1[O-])O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




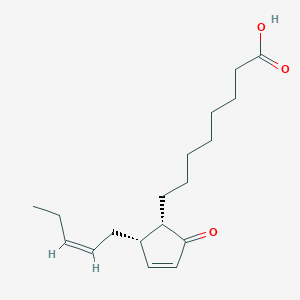
![[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)
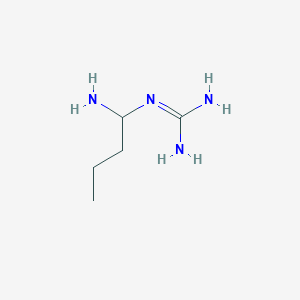
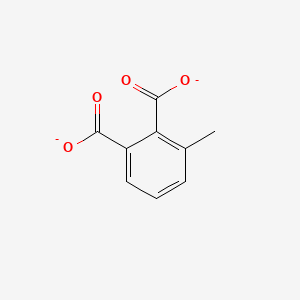

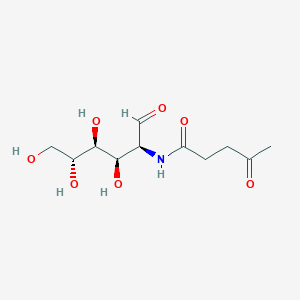
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)
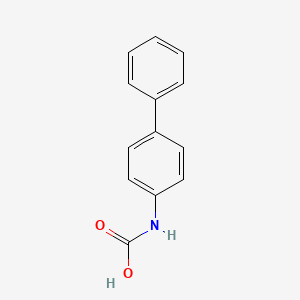
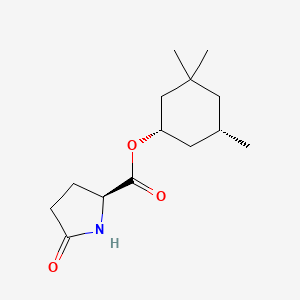
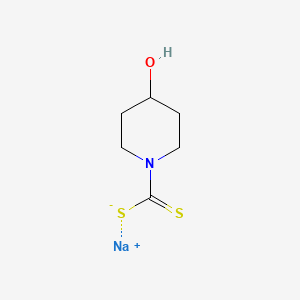
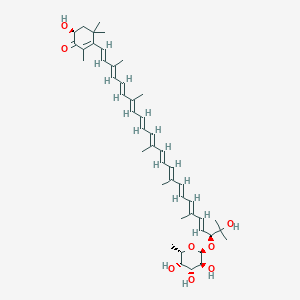
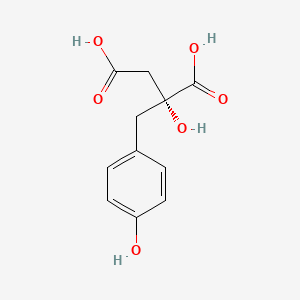
![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)